molecular formula C11H16N2OS B1465617 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1249277-32-4

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B1465617
CAS No.: 1249277-32-4
M. Wt: 224.32 g/mol
InChI Key: XXVSWEGIMGVINZ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a potential synthetic intermediate or building block. The 3-aminopiperidine scaffold is a privileged structure in drug discovery, known for its role as a key pharmacophore in biologically active molecules. Notably, 3-aminopiperidine derivatives have been extensively explored as potent inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV) . DPP-IV inhibitors are a established class of therapeutics used in the management of type 2 diabetes . The structural features of this reagent—comprising the 3-aminopiperidine ring coupled with a thiophene-containing ketone—make it a versatile precursor for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel therapeutic agents for areas beyond diabetes, including joint disorders, peripheral neuropathies, and obesity, as suggested by the broad therapeutic applications of related xanthine derivatives containing the 3-aminopiperidine moiety . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSWEGIMGVINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves:

The process may be multi-step, requiring careful control of reaction conditions to achieve high yield and purity.

Key Starting Materials and Intermediates

Detailed Preparation Methods

Preparation of 2-Acetylthiophene Intermediate

2-Acetylthiophene can be synthesized or procured and is often used as the starting ketone compound. It undergoes further functionalization to introduce the amino group.

Example preparation conditions for 2-acetylthiophene derivatives:

Yield (%) Reaction Conditions Notes
94% Reflux in isopropyl alcohol with hydrogen chloride, dimethylamine hydrochloride, paraformaldehyde for 6h Protocol by Robertson et al.; cooling and filtration steps yield solid product
92.4% Reflux in isopropanol with HCl, dimethylamine hydrochloride, paraformaldehyde for 8h Cooling and ethanol washing yield white solid
89.6% Reflux in ethanol/water at pH 3-4 for 8h Crystallization and vacuum filtration steps
80% Reflux in ethanol with HCl and paraformaldehyde for 8h Followed by dilution and filtration to isolate crystalline product
69-76% Various reflux conditions in isopropyl alcohol or ethanol with HCl and paraformaldehyde Reaction times vary from 2-18h; cooling and filtration steps

These methods demonstrate robust protocols for preparing the ethanone-thiophene intermediate with high purity and yield, essential for subsequent amination steps.

Multi-step Synthesis for 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

While direct literature on this exact compound's synthesis is limited, analogous compounds such as 1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one are synthesized through:

  • Stepwise construction involving initial formation of the ethanone-thiophene intermediate.
  • Subsequent reaction with aminopiperidine derivatives.
  • Purification steps including crystallization and solvent washes.

The process requires optimization of:

  • Solvent choice (e.g., ethanol, isopropanol, water mixtures).
  • Temperature (reflux conditions typically between 70-100°C).
  • Reaction time (ranging from 2 to 18 hours).
  • pH control (acidic conditions using HCl to facilitate amination).

Solubility and Stock Solution Preparation

For handling and formulation, the compound's solubility in various solvents is critical. Preparation of stock solutions follows calculated molarity based on molecular weight.

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.4579 0.8916 0.4458
5 mg 22.2896 4.4579 2.229
10 mg 44.5792 8.9158 4.4579

Stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers, with careful stepwise addition and mixing to ensure clarity and solubility.

Summary Table of Reaction Conditions for Preparation

Step Reactants / Reagents Solvent(s) Temperature Time Yield (%) Notes
1 2-Acetylthiophene + Dimethylamine HCl + Paraformaldehyde + HCl Isopropanol / Ethanol 70-100°C 2-18 h 69-94 Reflux, acid catalysis, filtration, washing
2 Ethanone-thiophene intermediate + 3-Aminopiperidine Ethanol, DMSO or other organic solvents Reflux or RT Several hours Variable Nucleophilic substitution or reductive amination
3 Purification Ethanol, Isopropanol RT - - Crystallization, filtration, drying

Research Findings and Considerations

  • The preparation methods rely heavily on classical organic synthesis techniques such as Mannich-type reactions (using paraformaldehyde and amines under acidic conditions) to form amino ketones.
  • Reaction yields are generally high (above 70%) when conditions are optimized.
  • Purity is ensured by recrystallization and solvent washes.
  • The position of the amino group on the piperidine ring (3- vs 4-position) affects the synthetic route and potentially the biological activity.
  • Solvent choice and reaction parameters must be carefully controlled to avoid side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperidine or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Drug Development

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which can lead to the development of novel drugs for treating various conditions, including:

  • Neurological Disorders : The piperidine moiety is known to interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety.
  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells. Further research could explore its efficacy against specific cancer types.

Antimicrobial Properties

Research has shown that thiophene derivatives possess antimicrobial properties. The incorporation of the thiophene ring in this compound may enhance its activity against various pathogens, making it a candidate for antibiotic development.

Case Studies

Several studies have documented the pharmacological effects of related compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of piperidine derivatives, noting their potential as selective serotonin reuptake inhibitors (SSRIs).
  • Another research article in Bioorganic & Medicinal Chemistry Letters discussed the anticancer properties of thiophene-based compounds, supporting the hypothesis that this compound could show similar activity.

Polymer Chemistry

The unique structural features of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one allow it to be utilized in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with enhanced mechanical and thermal properties.

Conductive Materials

Thiophene derivatives are known for their electrical conductivity. Incorporating this compound into conductive polymers can result in materials suitable for electronic applications, such as organic photovoltaics or sensors.

Mechanism of Action

The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the piperidine ring can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, highlighting structural variations, synthesis methods, and biological activities:

Compound Molecular Formula Key Structural Features Synthesis & Yield Reported Activities Reference
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one C${11}$H${16}$N$_{2}$OS 3-Aminopiperidine + thiophen-2-yl ethanone Not explicitly reported; inferred from Pd-catalyzed coupling (e.g., –12) N/A (hypothesized: antimicrobial/anticancer based on analogs)
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one C${11}$H${16}$N$_{2}$OS 4-Aminopiperidine + thiophen-3-yl ethanone Commercial availability (GLPBIO); synthesis via nucleophilic substitution Research use only (specific activities not disclosed)
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one C${10}$H${14}$N$_{2}$OS Piperazine + thiophen-2-yl ethanone Likely via SN2 reaction of thiophen-2-yl acetyl chloride with piperazine Intermediate for drug discovery (e.g., antimicrobial agents)
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one C${11}$H${15}$NO$_{2}$S 3-Hydroxypiperidine + thiophen-2-yl ethanone Not detailed; hydroxyl group may require protection/deprotection steps Structural analog with potential solubility advantages
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one C${11}$H${14}$N${2}$O${2}$S 3-Aminopyrrolidine + thiophen-2-yl ethanone Amide coupling (e.g., EDC/HOBt) Research use (no activity disclosed)
1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one C${10}$H${16}$N$_{4}$O 3-Aminopiperidine + pyrazole ethanone Nucleophilic substitution or reductive amination Anticancer activity (HEPG-2, HCT-116 cell lines) in related pyrazolo-thiazole derivatives

Key Observations:

Substituent Position Effects: The position of the amino group on the piperidine ring (3- vs. 4-) alters electronic and steric properties. For example, 3-aminopiperidine derivatives (target compound) may exhibit enhanced binding to targets requiring equatorial amine orientation compared to 4-substituted analogs . Thiophene substitution (2- vs. 3-) impacts π-π stacking and solubility; 2-thiophenyl is more electron-rich and planar, favoring interactions with aromatic residues in enzymes .

Synthetic Routes :

  • Pd-catalyzed C–H activation (–12) enables efficient coupling of thiophene boronic acids with acetylated intermediates, yielding 61–70% for related compounds.
  • Piperidine/piperazine derivatives are often synthesized via nucleophilic substitution (e.g., thiophen-2-yl acetyl chloride + amine) or reductive amination .

Biological Activities :

  • Pyrazole-containing analogs (e.g., ) show anticancer activity (IC$_{50}$ values < 10 μM against HEPG-2 cells), suggesting that replacing thiophene with pyrazole enhances cytotoxicity.
  • Oxime ethers of 1-(thiophen-2-yl)ethan-1-one exhibit antimicrobial activity (e.g., MIC = 8 μg/mL against S. aureus), indicating the thiophene moiety’s role in membrane disruption .

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, with the CAS number 1249277-32-4 and molecular formula C11H16N2OS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer activity, neuroprotective effects, and other pharmacological applications based on recent literature.

The compound has a molecular weight of 224.32 g/mol. Its structure features a piperidine ring and a thiophene moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
CAS Number1249277-32-4

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one in cancer therapy. A notable investigation demonstrated that derivatives of piperidine, including this compound, exhibited cytotoxic effects against various cancer cell lines. Specifically, it was found that certain analogs showed improved efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Case Study:
In a comparative study, the compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that it not only reduced cell viability but also triggered apoptosis through mitochondrial pathways, suggesting a mechanism involving the activation of caspases .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have shown dual inhibition of cholinesterase enzymes and protective effects against amyloid-beta aggregation .

Research Findings:
A study focusing on structure–activity relationships (SAR) revealed that modifications on the piperidine ring significantly influenced the neuroprotective activity of related compounds. The presence of specific functional groups was crucial for enhancing binding affinity to target proteins involved in neurodegeneration .

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is believed to be linked to its ability to interact with various biological targets:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by influencing mitochondrial membrane potential and promoting cytochrome c release.
  • Cholinergic Modulation: By inhibiting acetylcholinesterase, it could enhance cholinergic transmission, which is beneficial in cognitive disorders.
  • Antioxidant Properties: Some studies suggest that thiophene derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Q & A

Q. How can in silico models predict off-target interactions of this compound?

  • Workflow :
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known off-target binders .
  • Machine Learning : Train models on Tox21 datasets to flag hepatotoxicity or cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
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